Sodium 3-sulfobenzoate
Overview
Description
Sodium 3-sulfobenzoate is the sodium salt of 3-sulfobenzoic acid. Steady state method has been proposed for the evaluation of solubility of its binary solvent mixtures at high temperatures.
Scientific Research Applications
It is used in copper-catalyzed aminosulfonylation of O-homoallyl benzimidates with sodium sulfinates, a process that allows for the direct synthesis of bioactive 1,3-oxazines. This method is notable for its low catalyst costs and the use of easily available sulfone reagents (Dong et al., 2021).
The compound exhibits high solubility in binary solvent mixtures at elevated temperatures, with its dissolution enthalpy and entropy varying with mole fraction. This property is crucial in understanding its solubility behavior in various solvents (Li et al., 2014).
Sodium 3-sulfobenzoate is involved in iodine-mediated difunctionalization of imidazopyridines with sodium sulfinates. This method enables selective synthesis of sulfones and sulfides in good yields, accommodating a wide range of substrates and functional groups (Guo et al., 2018).
It has been used in the development of sodium sulfonate-functionalized poly(ether ether ketone)s, which show increased thermal stability and solubility. The glass transition temperatures of these polymers increase with the sodium sulfonate content in the polymer chain (Wang et al., 1998).
In the synthesis of poly(ether ether ketone)s with high sodium sulfonate content, these materials demonstrate excellent thermal stability and mechanical properties, making them promising for applications such as gas dehumidification membranes (Liu et al., 2001).
It plays a role in a one-pot synthesis method for sulfonamides from sodium sulfinates and amines, a process that operates at room temperature using sulfonyl bromides under neutral conditions (Wu et al., 2016).
Asymmetric dibenzothiophene sulfones, synthesized using this compound, serve as fluorescent nuclear stains, aiding in the prediction of sulfoxide precursor localization in HeLa cells (Petroff et al., 2018).
The crystal structure of related compounds, such as sodium p-nitrobenzoxasulfamate monohydrate, demonstrates complex, unsymmetrical geometry, offering insights into molecular interactions and stability (Yazıcılar et al., 2002).
Safety and Hazards
Sodium 3-sulfobenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, the person should be moved to fresh air . If it comes in contact with the eyes, they should be rinsed thoroughly with plenty of water for at least 15 minutes .
Mechanism of Action
Target of Action
Sodium 3-sulfobenzoate is a structural analog of the amino acid glutamate . .
Pharmacokinetics
Result of Action
It has been used in the synthesis of ionic liquid, 1-hexyl-3-propanenitrileimidazolium sulfobenzoate (SBA) , suggesting it may have potential applications in the field of materials science.
Properties
{ "Design of the Synthesis Pathway": "Sodium 3-sulfobenzoate can be synthesized through sulfonation of benzoic acid followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Benzoic acid", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Add benzoic acid to a reaction flask", "Add sulfuric acid dropwise to the reaction flask while stirring", "Heat the reaction mixture to 80-90°C for 1 hour", "Cool the reaction mixture to room temperature", "Add water to the reaction mixture and stir", "Add sodium hydroxide to the reaction mixture until pH reaches 7-8", "Filter the resulting solution to obtain Sodium 3-sulfobenzoate" ] } | |
CAS No. |
17625-03-5 |
Molecular Formula |
C7H5NaO5S |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
sodium;3-carboxybenzenesulfonate |
InChI |
InChI=1S/C7H6O5S.Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1 |
InChI Key |
KQHKITXZJDOIOD-UHFFFAOYSA-M |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+] |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)O.[Na+] |
17625-03-5 | |
physical_description |
White crystalline solid; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
Synonyms |
3-Sulfobenzoic Acid Sodium Salt; Monosodium 3-Sulfobenzoate; Monosodium m-Sulfobenzoate; Sodium 3-Carboxybenzene-1-sulfonate; Sodium 3-Carboxybenzenesulfonate; Sodium Hydrogen 3-Sulfobenzoate; Sodium m-Sulfobenzoate; m-Sulfobenzoic Acid Monosodium Sa |
Origin of Product |
United States |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the solubility behavior of Sodium 3-sulfobenzoate in different solvent systems?
A1: Research has investigated the solubility of this compound in various solvent mixtures. A study [] examined its equilibrium solubility in binary systems containing water and either sodium chloride, sodium sulfate, or ethanol at temperatures ranging from 278.15 to 323.15 K. This type of data is crucial for understanding the compound's behavior in different environments and for developing processes that involve its dissolution or crystallization.
Q2: Can this compound be used in material science applications?
A2: Yes, this compound has shown potential in material science, particularly in the development of functional materials. For instance, a study [] explored its use in fabricating sulfated silk fibroin-based blend nanofibrous membranes. These membranes demonstrated an ability to adsorb lysozyme, indicating potential applications in areas like bioseparation or enzyme immobilization.
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